![molecular formula C13H16S B14359996 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane CAS No. 94110-62-0](/img/structure/B14359996.png)
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Phenylsulfanyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenylsulfanyl group attached This compound belongs to the class of bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)bicyclo[221]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structuresSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic structure or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane include:
Norbornane: A bicyclic hydrocarbon with a similar structure but lacking the phenylsulfanyl group.
Norbornene: A bicyclic compound with a double bond, offering different reactivity.
Norbornadiene: A bicyclic compound with two double bonds, providing unique chemical properties
Uniqueness
The presence of the phenylsulfanyl group in this compound distinguishes it from other similar compounds, imparting unique chemical and biological properties.
Properties
CAS No. |
94110-62-0 |
|---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
7-phenylsulfanylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16S/c1-2-4-12(5-3-1)14-13-10-6-7-11(13)9-8-10/h1-5,10-11,13H,6-9H2 |
InChI Key |
ZGCNPTLUGXDASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
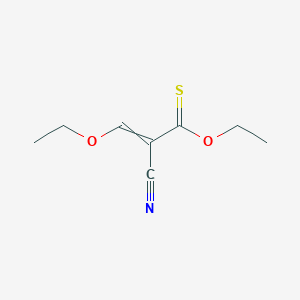
silane](/img/structure/B14359953.png)
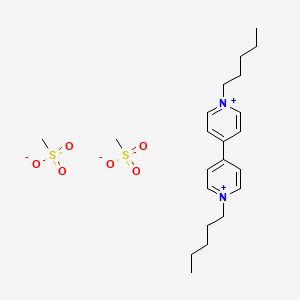
dimethylsilane](/img/structure/B14359973.png)
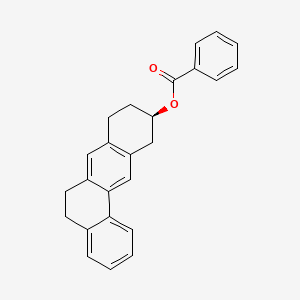
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
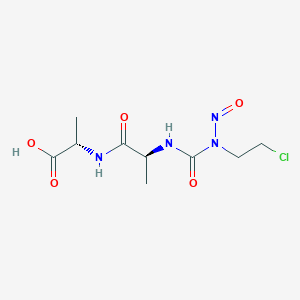
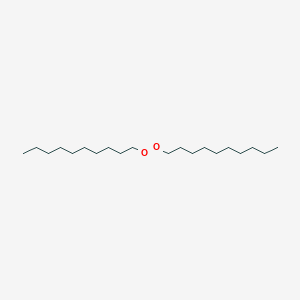
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
